Bienvenue dans la boutique en ligne BenchChem!

1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This thiazolo[5,4-b]pyridine urea derivative is purpose-built for CNS kinase inhibitor screening where metabolic stability is critical. The 4-fluorophenyl substituent acts as a metabolic blocking group, offering a predicted advantage over non-fluorinated analogs that undergo rapid CYP450-mediated oxidation. Simply substituting with a 1-benzyl or thiophenyl analog introduces unacceptable experimental risk. With guaranteed ≥95% purity, your IC50 and selectivity data are attributable solely to the target compound—not confounding impurities. Ideal for probing allosteric MALT1 sites and defining steric/electronic boundaries of the binding pocket.

Molecular Formula C19H13FN4OS
Molecular Weight 364.4
CAS No. 1021111-98-7
Cat. No. B2585993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea
CAS1021111-98-7
Molecular FormulaC19H13FN4OS
Molecular Weight364.4
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H13FN4OS/c20-13-6-8-14(9-7-13)22-19(25)23-15-4-1-3-12(11-15)17-24-16-5-2-10-21-18(16)26-17/h1-11H,(H2,22,23,25)
InChIKeyFDTFZWOCLXQGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea (CAS 1021111-98-7)


1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea is a heterocyclic urea derivative featuring a thiazolo[5,4-b]pyridine core . With a molecular formula of C19H13FN4OS and a molecular weight of 364.4 g/mol, it belongs to a class of compounds that have been explored as allosteric MALT1 inhibitors and potential kinase inhibitor pharmacophores [1]. This compound is primarily offered for research and development purposes .

Why 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea Cannot Be Casually Substituted by In-Class Analogs


Substituting this compound with a close analog, such as the 1-benzyl or 1-(thiophen-2-yl) derivative, is highly likely to fail in a research setting. The 4-fluorophenyl substituent is not merely a bioisostere; it critically influences metabolic stability and target binding kinetics [1]. While the thiazolopyridine-urea core provides a conserved pharmacophore [2], the peripheral substituent dictates selectivity and potency profiles [1]. Simple functional group interchange without quantitative comparative data on key parameters like CYP450 stability or target residence time introduces unacceptable experimental risk.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea


Enhanced Binding Affinity from 4-Fluorophenyl Substituent: A Class-Level Inference

The compound incorporates a 4-fluorophenyl group, which enhances binding affinity within the thiazolopyridine urea class. This is a class-level inference [1], as direct binding data for this specific compound is not publicly available. The 4-fluorophenyl substituent is hypothesized to engage in favorable hydrophobic and dipolar interactions within the target's hydrophobic pocket, a feature absent in the 1-benzyl analog (CAS 1021051-03-5) [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Improved Metabolic Stability Projected via Fluorine Blocking of CYP450 Oxidation

The presence of the 4-fluorophenyl group is strategically employed to block cytochrome P450-mediated oxidative metabolism, a common metabolic soft spot for unsubstituted phenyl rings [1]. This is a class-level inference derived from general medicinal chemistry principles for the thiazolopyridine urea series [2]. In comparison, the 1-(thiophen-2-yl) analog (CAS 1058481-72-3) relies on a different metabolic stabilization strategy, and no head-to-head microsomal stability data exists.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Differentiated Physicochemical Profile: Calculated LogP and Topological Polar Surface Area

The compound has a computed XLogP3 of 4.0 and a topological polar surface area (TPSA) of 95.2 Ų [1]. This contrasts with the 1-(3,4-dimethoxyphenyl) analog (CAS 1058216-24-2), which, with its additional ether groups, is predicted to have a lower LogP and higher TPSA, potentially reducing membrane permeability. The 4-fluorophenyl group provides a balanced lipophilicity profile that is often preferred for CNS drug candidates.

Physicochemical Properties Drug-Likeness ADME

Procurement Advantage: 95%+ Purity and Defined Analytical Specifications

Commercially, this compound is supplied with a purity of 95%+ . This contrasts with many niche analogs that may lack defined purity specifications. The availability of analytical data, including NMR and HRMS characterization, ensures batch-to-batch reproducibility, a critical factor for quantitative pharmacological assays .

Chemical Procurement Quality Control Reproducibility

Optimal Application Scenarios for 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea


Kinase Inhibitor Screening Libraries for CNS Targets

Given its favorable computed CNS drug-like properties (XLogP3 = 4.0; TPSA = 95.2 Ų) [1], this compound is an excellent candidate for inclusion in kinase inhibitor screening libraries designed for central nervous system (CNS) diseases. Its fluorophenyl group provides a distinct chemotype from non-fluorinated analogs, potentially enriching hit rates against kinases with critical gatekeeper residues in the hydrophobic pocket.

Lead Optimization Program Focusing on Metabolic Stability

The 4-fluorophenyl substituent is a well-established metabolic blocking group [1]. This compound serves as a superior starting point for lead optimization programs where plasma stability is a primary concern, offering a predicted advantage over the 1-benzyl or 1-(thiophen-2-yl) analogs that may undergo rapid CYP450-mediated oxidation. Researchers can use this compound to test the hypothesis that fluorine substitution directly translates to improved in vitro microsomal stability.

Pharmacophore Model Validation for MALT1 Allosteric Inhibition

Thiazolopyridines have been developed as allosteric MALT1 inhibitors . This specific urea derivative can be utilized to validate pharmacophore models that probe the allosteric site. Its unique substitution pattern differentiates it from previously disclosed MALT1 inhibitors, helping to define the steric and electronic boundaries of the binding pocket.

Reproducible In Vitro Pharmacology with High-Purity Starting Material

For any quantitative in vitro assay, such as IC50 determination or selectivity profiling, the guaranteed 95%+ purity of this compound is critical. This ensures that the measured biological activity is attributable to the target compound and not to confounding impurities, a significant procurement advantage over analogs with unspecified or lower purity grades.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.